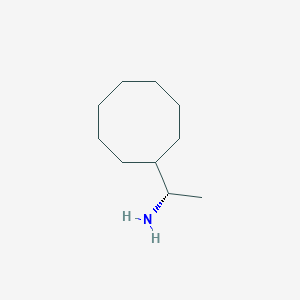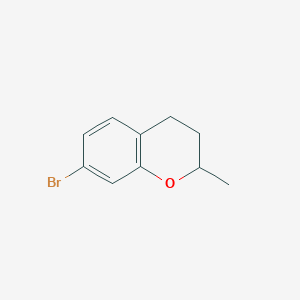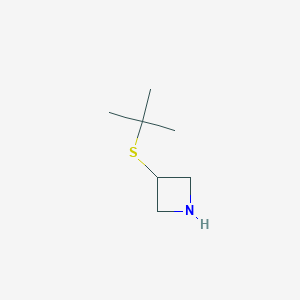
3-(Tert-butylsulfanyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylsulfanyl)azetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylthiol with azetidine derivatives under basic conditions. Another approach involves the use of azetidine-3-carboxylic acid derivatives, which can be converted to the desired product through a series of functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Tert-butylsulfanyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form open-chain amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butylsulfanyl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Tert-butylsulfanyl)azetidine involves its interaction with specific molecular targets. The strained ring structure allows it to act as a reactive intermediate in various biochemical pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound without the tert-butylsulfanyl group.
3-(Methylsulfanyl)azetidine: A similar compound with a methylsulfanyl group instead of a tert-butylsulfanyl group.
3-(Phenylsulfanyl)azetidine: A compound with a phenylsulfanyl group.
Uniqueness: 3-(Tert-butylsulfanyl)azetidine is unique due to the presence of the bulky tert-butylsulfanyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it distinct from other azetidine derivatives and potentially more suitable for specific applications .
Eigenschaften
Molekularformel |
C7H15NS |
|---|---|
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
3-tert-butylsulfanylazetidine |
InChI |
InChI=1S/C7H15NS/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
NFLJCFUHYCGQGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



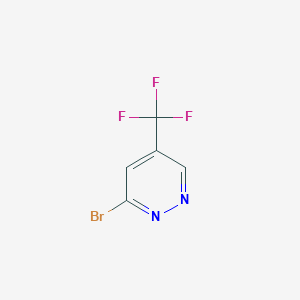
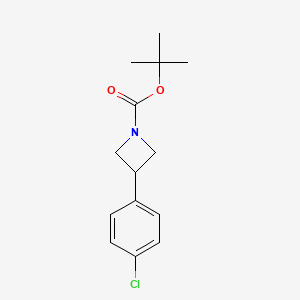

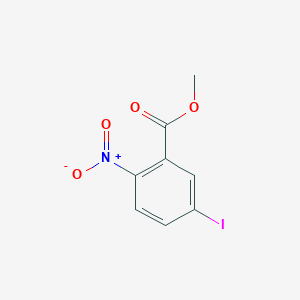
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)

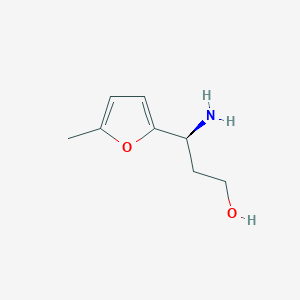
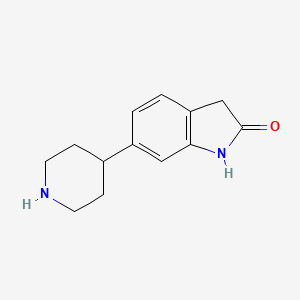
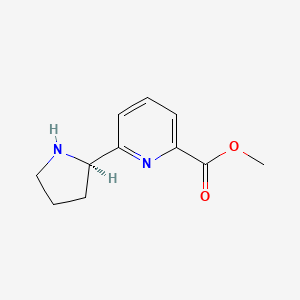
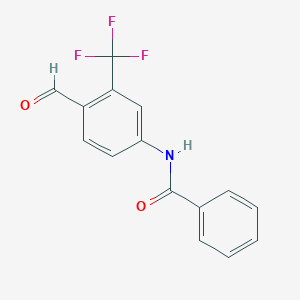
![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
